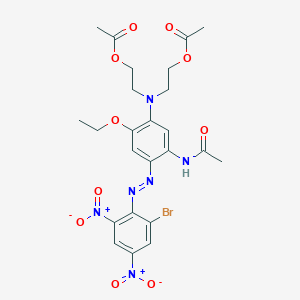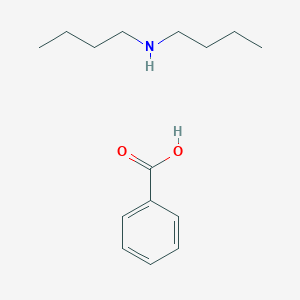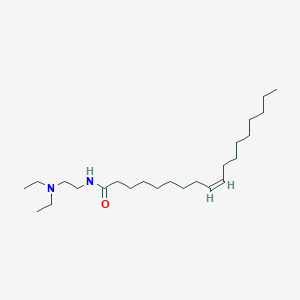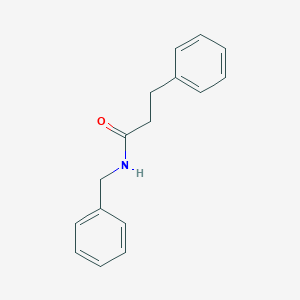
5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride, also known as 5-MPDPT, is an organometallic compound with a variety of uses in scientific research. It is a white, crystalline solid that is highly soluble in a variety of organic solvents. It has a variety of applications in organic synthesis and as a reagent in biochemical and physiological research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-MPDPT.
Wissenschaftliche Forschungsanwendungen
Redox Indicator
“2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride” can be used as a redox indicator . In this role, it helps indicate cellular respiration and identify viable and non-viable cells .
Biochemical Experiments
This compound is often used in biochemical experiments . Specifically, it can be used to indicate cellular respiration, which is a critical process in biochemistry .
Microbiology
In the field of microbiology, “2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride” can be used to identify microorganisms capable of reducing TTC on solid culture media .
Autopsy Pathology
This compound is employed in autopsy pathology to assist in the identification of post-mortem myocardial infarctions . This can be crucial in determining the cause of death in certain cases .
Research and Development
As a chemical compound, “2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride” is often used in research and development. It can be used in various experiments and studies to understand its properties and potential applications .
Industrial Manufacturing
While not a direct application, this compound’s synthesis and purification processes are important in the field of industrial manufacturing. Understanding these processes can lead to more efficient production methods .
Wirkmechanismus
Target of Action
The primary target of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is the mitochondrial complex I . This complex plays a crucial role in cellular respiration, a process that generates energy within cells .
Biochemical Pathways
The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is part of the electron transport chain in the mitochondria . This chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in this process is used to form ATP, the energy currency of the cell .
Pharmacokinetics
It is known that the compound is soluble and can be stored at room temperature, away from moisture . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride to 1,3,5-triphenylformazan results in a color change from colorless to deep red . This color change can be used to distinguish between viable and non-viable cells , and to identify microorganisms capable of reducing the compound on solid culture media .
Action Environment
The action of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride can be influenced by various environmental factors. For instance, the compound’s reduction is favored under anaerobic conditions . Additionally, the compound’s stability may be affected by factors such as temperature and moisture .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYHVSXCWQUDM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














